2-Iodo-4-nitrobenzoic acid
Overview
Description
2-Iodo-4-nitrobenzoic acid is a chemical compound with the molecular formula C7H4INO4 . It is used in various chemical reactions and has a molecular weight of 293.02 g/mol .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions . The crystal structures were solved by direct methods using SHELXS-97 . Nonhydrogen atoms were first refined isotropically followed by anisotropic refinement by full-matrix least-squares calculations based on F2 using SHELXL-97 .Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C7H4INO4 . The InChI string isInChI=1S/C7H4INO4/c8-6-3-4 (9 (12)13)1-2-5 (6)7 (10)11/h1-3H, (H,10,11)
. Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve various stages . More detailed information about these reactions can be found in the referenced papers .Physical and Chemical Properties Analysis
This compound has a molecular weight of 293.02 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 1 . The Exact Mass and Monoisotopic Mass is 292.91851 g/mol . The Topological Polar Surface Area is 83.1 Ų .Scientific Research Applications
Synthesis and Chemical Reactions
- 2-Iodo-4-nitrobenzoic acid is involved in the synthesis of 3-aryl-5-nitroisocoumarins through a Castro–Stephens coupling followed by a Cu-catalyzed ring-closure, contrasting with reports of 5-exo cyclization in analogous systems (Woon et al., 2006).
Biochemical Applications
- A water-soluble aromatic disulfide, synthesized from this compound, has been shown useful for determining sulfhydryl groups in biological materials (Ellman, 1959).
Crystal Engineering and Material Science
- This compound is involved in the formation of molecular tapes mediated via strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions, as observed in complexes of 4-nitrobenzoic acid·4-iodopyridine and 3,5-dinitrobenzoic acid·4-iodopyridine, demonstrating its role in crystal engineering (Saha et al., 2005).
- The crystal structures of sodium 2-iodosyl-4-nitrobenzoate and sodium 2-iodyl-4-nitrobenzoate exhibit a bicyclic structure, indicating the stability of these anions in solution, which is significant for understanding the structural chemistry of similar compounds (Katritzky et al., 1990).
Pharmaceutical Applications
- Though not a direct application ofthis compound, it is related to compounds like 2-Chloro-4-nitrobenzoic acid, which has been used in the synthesis of various molecular salts with potential antiviral applications, particularly in the treatment of HIV and boosting immune responses in immunodeficiency diseases (Oruganti et al., 2017).
Radiosensitizing Agents in Oncology
- Derivatives of 4(5)-iodo-5(4)-nitroimidazole, synthesized through reactions involving 4(5)-iodo-5-(4)-nitroimidazole, have been tested for their ability to selectively radiosensitize hypoxic Chinese hamster cells to radiation, highlighting its potential application in cancer treatment (Gupta et al., 1985).
Luminescent Materials
- Nitrobenzoic acid ligands, including this compound derivatives, have been used in the synthesis of luminescent lanthanide ion-based coordination polymers, demonstrating applications in materials science and possibly in optoelectronic devices (de Bettencourt-Dias & Viswanathan, 2006).
Safety and Hazards
Mechanism of Action
Target of Action
Nitro compounds, such as 2-iodo-4-nitrobenzoic acid, are a significant class of nitrogen derivatives . The nitro group, −NO2, is a hybrid of two equivalent resonance structures, which has a full positive charge on nitrogen and a half-negative charge on each oxygen . This property could potentially influence its interaction with biological targets.
Mode of Action
It’s known that nitro compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the compound’s targets, leading to changes in cellular processes.
Biochemical Pathways
The reactions that nitro compounds undergo, such as free radical bromination, nucleophilic substitution, and oxidation, could potentially affect various biochemical pathways .
Pharmacokinetics
The polar character of the nitro group in nitro compounds results in lower volatility than ketones of about the same molecular weight . This property could potentially influence the compound’s bioavailability.
Properties
IUPAC Name |
2-iodo-4-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INO4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQICTGFCQITYDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332583 | |
Record name | 2-Iodo-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89459-38-1 | |
Record name | 2-Iodo-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-iodo-4-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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